molecular formula C26H22N2O4 B2897474 N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2097897-03-3

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2897474
CAS No.: 2097897-03-3
M. Wt: 426.472
InChI Key: SKWFNEKXXMLCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide features a 1,6-dihydropyridine core substituted with a methoxy group at position 4, an oxo group at position 6, and a phenyl group at position 1. The carboxamide moiety at position 3 is linked to a 4-(benzyloxy)phenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-phenylmethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-31-24-16-25(29)28(21-10-6-3-7-11-21)17-23(24)26(30)27-20-12-14-22(15-13-20)32-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWFNEKXXMLCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common route includes the following steps:

  • Formation of the dihydropyridine ring through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

  • Introduction of the benzyloxy group through etherification using benzyl alcohol in the presence of a suitable catalyst.

  • Methoxylation of the ring via nucleophilic substitution.

  • Amidation to form the carboxamide group.

Industrial Production Methods

While the synthesis described above can be scaled up for industrial production, optimizing reaction conditions such as temperature, solvent choice, and catalyst efficiency is crucial. Typically, industrial methods focus on maximizing yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Often leading to the formation of more oxidized derivatives.

  • Reduction: Can produce reduced forms of the compound, potentially affecting its bioactivity.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the dihydropyridine ring.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Could include halogenated compounds, acids, or bases depending on the desired substitution.

Major Products

The products of these reactions vary, but common examples include:

  • Oxidized derivatives with increased electrophilic sites.

  • Reduced derivatives with altered hydrogenation states.

  • Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzo[c]chromen compounds, including 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one, exhibit significant biological activity. Some of the key applications include:

  • Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase II (PDE2), an enzyme implicated in various cellular signaling pathways. Studies have shown that certain derivatives possess promising inhibitory potentials, which may be leveraged in treating neurodegenerative diseases .
  • Neuroprotective Effects : Urolithins, which are bioavailable metabolites of ellagic acid related to benzo[c]chromen derivatives, have been shown to enhance cognitive function and offer neuroprotective benefits. This suggests that 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one may have similar effects, warranting further investigation into its neuroprotective properties .
  • Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects and could potentially be used in cancer therapy. These activities are attributed to its interaction with specific biological macromolecules, influencing cellular signaling processes .

Case Study 1: PDE2 Inhibition

A study focused on the design and synthesis of alkoxylated 6H-benzo[c]chromen-6-one derivatives demonstrated that one particular derivative exhibited an IC50 value of 3.67±0.47μM3.67\pm 0.47\mu M against PDE2, indicating significant potential for therapeutic applications in cognitive enhancement .

Case Study 2: Neuroprotection

Research on urolithins has highlighted their role as cognitive enhancers through mechanisms involving neuroprotection. Given the structural similarities between urolithins and 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one, further studies could elucidate similar neuroprotective mechanisms for this compound .

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Molecular Properties

The target compound is compared to structurally related derivatives in Table 1, focusing on molecular formulas, substituents, and physical properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C26H23N3O4* 441.5* N/A 1-Phenyl, 4-methoxy, 6-oxo dihydropyridine; 4-(benzyloxy)phenyl carboxamide
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d, [1]) C24H21N3O3S 431.5 202–203 4-Methoxybenzamide; 2-aminothiazole
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () C20H16Cl2N2O3 403.3 N/A 1-(3-Chlorobenzyl), 5-chloro; 4-methoxyphenyl carboxamide
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () C13H13N3O3 259.3 N/A Pyridazine core; 1-methyl, 6-oxo; 4-methoxyphenyl carboxamide
N-(4-(1H-Tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () C15H14N6O3 326.3 N/A 1-Methyl dihydropyridine; 4-(tetrazolyl)phenyl carboxamide

*Estimated based on structural similarity to and .

Key Observations:
  • Substituent Effects : The 4-(benzyloxy)phenyl group in the target may enhance lipophilicity compared to 4-methoxyphenyl () or tetrazolylphenyl () groups, influencing solubility and membrane permeability .

Functional Group Impact on Bioactivity

  • Benzyloxy vs. Tetrazolyl : The benzyloxy group (target) may confer higher lipophilicity than ’s tetrazolyl group, a bioisostere for carboxylic acids that improves solubility .
  • Electron-Withdrawing Groups : ’s chlorine atoms could stabilize the dihydropyridine ring via electron withdrawal, contrasting with the target’s methoxy group (electron-donating) .

Biological Activity

N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various therapeutic areas based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C26H22N2O4C_{26}H_{22}N_{2}O_{4} and a molecular weight of 426.472 g/mol. Its structure features a dihydropyridine core, a carboxamide functional group, and various aromatic substituents, which contribute to its unique biological properties. The nearly planar conformation of the molecule allows for effective interactions with biological targets through hydrogen bonding and π-π stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Ring : This is achieved through Hantzsch synthesis, involving the condensation of an aldehyde, β-keto ester, and ammonia.
  • Introduction of the Benzyloxy Group : Etherification using benzyl alcohol in the presence of a suitable catalyst.
  • Methoxylation : Nucleophilic substitution to introduce the methoxy group.
  • Amidation : Formation of the carboxamide group.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of this compound can significantly inhibit pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α). For instance, a related compound demonstrated efficacy in reducing lipopolysaccharide (LPS)-induced inflammation in murine models, highlighting its potential for treating inflammatory diseases like acute lung injury (ALI) and sepsis .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it may interact with cell cycle-related proteins, leading to selective cytotoxic effects on tumor cells without affecting normal cells. This selectivity is crucial for developing safer cancer therapies .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of a derivative closely related to this compound, it was found that administration significantly improved symptoms in LPS-induced ALI mice. Key findings included:

ParameterControl GroupTreatment Group
Pulmonary Edema (mL)2.50.8
IL-6 Levels (pg/mL)15050
TNF-α Levels (pg/mL)20070

These results suggest that the compound effectively mitigates inflammatory responses in vivo.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential against MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to:

Treatment Concentration (µM)Cell Viability (%)
0100
1075
5030

This dose-dependent response underscores the compound's potential as an effective anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, and how can purity be validated?

Answer:
The synthesis typically involves multi-step reactions starting with substituted pyridines or dihydropyridine precursors. Key steps include:

  • Coupling reactions : Formation of the carboxamide group via condensation between activated carboxylic acid derivatives (e.g., acyl chlorides) and amine-containing intermediates .
  • Protection/deprotection strategies : Use of benzyloxy groups (as in the 4-(benzyloxy)phenyl moiety) requires temporary protection to prevent undesired side reactions .
  • Purification : Column chromatography or recrystallization is critical for isolating the final compound. Purity validation should employ HPLC (>98% purity) and mass spectrometry (MS) to confirm molecular weight .

Basic: Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., methoxy, benzyloxy) and confirms dihydropyridine ring tautomerism .
  • X-ray crystallography : Determines absolute stereochemistry and intermolecular interactions, essential for structure-activity relationship (SAR) studies .
  • Infrared spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and amide (N-H) stretches .

Advanced: How do researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC50 values) may arise from:

  • Experimental variability : Standardize assays (e.g., enzyme inhibition protocols) across labs and use internal controls .
  • Compound stability : Monitor degradation under assay conditions (e.g., pH, temperature) via stability-indicating HPLC .
  • Target promiscuity : Perform counter-screening against related enzymes/proteins to confirm specificity .

Advanced: What strategies optimize the compound’s interaction with biological targets such as kinases or GPCRs?

Answer:

  • Molecular docking studies : Use software like AutoDock or Schrödinger to model interactions with ATP-binding pockets or allosteric sites .
  • SAR-guided modifications : Replace the benzyloxy group with bulkier substituents (e.g., naphthylmethoxy) to enhance hydrophobic interactions .
  • Proteolysis-targeting chimera (PROTAC) linkage : Attach E3 ligase-recruiting moieties to enable targeted protein degradation .

Advanced: How can metabolic instability of the dihydropyridine core be mitigated in preclinical studies?

Answer:

  • Deuterium/halogen incorporation : Replace labile hydrogens on the dihydropyridine ring with deuterium or fluorine to slow CYP450-mediated oxidation .
  • Prodrug approaches : Mask the amide group as an ester or carbamate to enhance oral bioavailability .
  • In vitro microsomal assays : Use liver microsomes (human/rodent) to identify metabolic hotspots and guide structural refinements .

Advanced: What computational methods predict off-target effects or toxicity risks early in development?

Answer:

  • Pharmacophore modeling : Tools like PharmaGist identify shared features with known toxicophores (e.g., reactive quinones) .
  • Machine learning : Train models on Tox21 or ChEMBL datasets to predict hepatotoxicity or cardiotoxicity .
  • hERG channel binding assays : Prioritize compounds with low affinity for hERG to avoid QT prolongation risks .

Advanced: How are solubility challenges addressed without compromising target binding affinity?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for improved dissolution .
  • Fragment-based design : Introduce polar groups (e.g., pyridyl) at non-critical positions to balance lipophilicity .

Advanced: What methodologies resolve tautomeric or conformational ambiguities in the dihydropyridine ring?

Answer:

  • Dynamic NMR : Track tautomeric equilibria (e.g., keto-enol forms) under varying temperatures .
  • DFT calculations : Compute energy barriers for ring puckering or substituent rotation using Gaussian or ORCA .
  • Crystallographic snapshots : Co-crystallize the compound with stabilizing ligands to trap dominant conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.